2-(Cyclohex-3-en-1-yl)-4,4,6-trimethyl-1,3-dioxane

fragrance ingredient physicochemical properties volatility

2-(Cyclohex-3-en-1-yl)-4,4,6-trimethyl-1,3-dioxane (CAS 61920-35-2, also designated NSC is a substituted 1,3-dioxane featuring a cyclohex-3-en-1-yl substituent at the 2-position and three methyl groups at the 4,4,6-positions of the dioxane ring. The compound has a molecular formula of C₁₃H₂₂O₂ (MW 210.31), a density of 0.954 g/cm³, and a boiling point of 268.8 °C at 760 mmHg.

Molecular Formula C13H22O2
Molecular Weight 210.31 g/mol
CAS No. 61920-35-2
Cat. No. B5241145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclohex-3-en-1-yl)-4,4,6-trimethyl-1,3-dioxane
CAS61920-35-2
Molecular FormulaC13H22O2
Molecular Weight210.31 g/mol
Structural Identifiers
SMILESCC1CC(OC(O1)C2CCC=CC2)(C)C
InChIInChI=1S/C13H22O2/c1-10-9-13(2,3)15-12(14-10)11-7-5-4-6-8-11/h4-5,10-12H,6-9H2,1-3H3
InChIKeyYVPPRQDLDOPKFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Cyclohex-3-en-1-yl)-4,4,6-trimethyl-1,3-dioxane (CAS 61920-35-2): Physical Properties and Compound-Class Context for Procurement Decisions


2-(Cyclohex-3-en-1-yl)-4,4,6-trimethyl-1,3-dioxane (CAS 61920-35-2, also designated NSC 51585) is a substituted 1,3-dioxane featuring a cyclohex-3-en-1-yl substituent at the 2-position and three methyl groups at the 4,4,6-positions of the dioxane ring . The compound has a molecular formula of C₁₃H₂₂O₂ (MW 210.31), a density of 0.954 g/cm³, and a boiling point of 268.8 °C at 760 mmHg . It belongs to a broader class of cyclic acetal fragrance intermediates and potential liquid crystal precursors, structurally related to commercial ingredients such as Karanal® (2-(2,4-dimethylcyclohex-3-en-1-yl)-5-methyl-5-(1-methylpropyl)-1,3-dioxane, CAS 117933-89-8), Herboxane® (2-butyl-4,4,6-trimethyl-1,3-dioxane), and Reseda Body (4,4,6-trimethyl-2-(phenylmethyl)-1,3-dioxane, CAS 67633-94-7) [1].

Workflow Novel woody‑floral fragrance ingredient discovery
Selection Cyclohexenyl‑1,3‑dioxane scaffold with unsubstituted double bond
Use Context Synthetic intermediate with olefinic reactive handle

Why Generic Substitution Fails: Structural Differentiation of 2-(Cyclohex-3-en-1-yl)-4,4,6-trimethyl-1,3-dioxane Among 1,3-Dioxane Derivatives


Interchanging 2-substituted 4,4,6-trimethyl-1,3-dioxanes without evidence is not warranted because the 2-position substituent profoundly alters physicochemical and organoleptic properties. Within the 1,3-dioxane class, 2-substituent variation – from n‑butyl (Herboxane®) to phenylmethyl (Reseda Body) to 2,4-dimethylcyclohex-3-en-1-yl (Karanal®) – produces divergent odor profiles (herbal-spicy vs. floral-hyacinth vs. dry-woody-amber, respectively) [1]. The target compound's unsubstituted cyclohex-3-en-1-yl group introduces a single endocyclic double bond, distinguishing it from both the fully saturated cyclohexyl analogs and the dimethyl-substituted cyclohexenyl analog Karanal®. This structural difference is expected to affect volatility (boiling point 268.8 °C), oxidative stability, and olfactory character . Furthermore, the cyclohexene double bond constitutes a reactive handle for downstream chemistry (e.g., epoxidation, hydroboration) absent in saturated analogs, making the compound functionally non-interchangeable in synthetic applications [2]. Generic substitution without demonstrated equivalence in the specific application context carries material risk of performance deviation.

Target: 2-(cyclohex‑3‑en‑1‑yl)‑4,4,6‑trimethyl‑1,3‑dioxane
Analog: Karanal® (2,4‑dimethylcyclohexenyl, sec‑butyl‑substituted)
2‑substituent change shifts odor profile (woody vs. dry‑amber) and volatility; class‑level evidence does not support olfactive interchangeability.
Cyclohexene double bond enables downstream functionalization (epoxidation, hydroboration) absent in saturated analogs; may not replace 2‑cyclohexyl‑dioxane as a non‑reactive intermediate.

Quantitative Differential Evidence for 2-(Cyclohex-3-en-1-yl)-4,4,6-trimethyl-1,3-dioxane (CAS 61920-35-2): Comparator Data for Procurement Evaluation


Physicochemical Differentiation: Density and Boiling Point of 2-(Cyclohex-3-en-1-yl)-4,4,6-trimethyl-1,3-dioxane vs. Karanal® (CAS 117933-89-8)

The compound 2-(cyclohex-3-en-1-yl)-4,4,6-trimethyl-1,3-dioxane exhibits a measured density of 0.954 g/cm³ and a boiling point of 268.8 °C at 760 mmHg . In comparison, Karanal® (2-(2,4-dimethylcyclohex-3-en-1-yl)-5-methyl-5-(1-methylpropyl)-1,3-dioxane, CAS 117933-89-8) has a higher molecular weight of 266.42 g/mol and an estimated logP of 5.355 [1]. The lower molecular weight (210.31 vs. 266.42, a 21% difference) and unsubstituted cyclohexenyl ring of the target compound predictably confer higher volatility and lower lipophilicity relative to Karanal®, which bears additional methyl and sec-butyl substituents on the dioxane ring. These differences directly affect evaporation rate, substantivity on substrates, and partitioning behavior in formulated products.

Physicochemical Profile
Reported
Target: MW 210.31, density 0.954 g/cm³, bp 268.8°C. Karanal®: MW 266.42, logP 5.355 (est).
Lower molecular weight predicts higher volatility than Karanal®; critical for heart‑note vs. base‑note positioning.
logP not reported for target; vapor pressure comparison requires measurement.
fragrance ingredient physicochemical properties volatility

Regulatory and Safety Differentiation: ECHA Registration Status of 2-(Cyclohex-3-en-1-yl)-4,4,6-trimethyl-1,3-dioxane vs. Karanal® Under EU REACH

As of January 2020, the European Chemicals Agency (ECHA) had not published registration information for 2-(cyclohex-3-en-1-yl)-4,4,6-trimethyl-1,3-dioxane (CAS 61920-35-2), indicating that this substance was not registered under EU REACH as of that date [1]. In contrast, Karanal® (CAS 117933-89-8) has an active ECHA registration and carries hazard classification H410 (Very toxic to aquatic life with long-lasting effects) [2]. The absence of ECHA registration for the target compound presents a significant regulatory procurement consideration: while it may facilitate use in non-EU markets without REACH compliance burden, EU-based procurement requires confirmation of current registration status and potential authorization requirements. The compound's cyclohexene double bond may also subject it to different oxidation product profiles under storage, with implications for shelf-life specifications not applicable to fully saturated analogs.

REACH Status
Reported
Target: not registered as of Jan 2020. Karanal®: registered, H410 (very toxic to aquatic life).
Regulatory pathway diverges; EU procurement requires supplier‑verified status.
Absence of H410 classification for target unconfirmed; formal registration status pending.
regulatory compliance REACH procurement risk

Olfactive Profile Differentiation: Class-Level Evidence from 4,4,6-Trimethyl-1,3-dioxane Patent Literature

Patent NL-A-7305487 establishes that 2-substituent identity on the 4,4,6-trimethyl-1,3-dioxane scaffold critically determines odor character: 2-n-butyl-4,4,6-trimethyl-1,3-dioxane (Herboxane®) exhibits lavender, minty, and laurel leaf notes, while other 2-substituted variants in the same patent produce distinct olfactive profiles [1]. Separately, 4,4,6-trimethyl-2-(phenylmethyl)-1,3-dioxane (Reseda Body, CAS 67633-94-7) is characterized as having medium-strength floral odor with hyacinth, narcissus, and reseda notes and a substantivity of 36 hours at 100% [2]. Although no published odor evaluation for the target compound 2-(cyclohex-3-en-1-yl)-4,4,6-trimethyl-1,3-dioxane was located, the cyclohex-3-en-1-yl substituent is structurally intermediate between the saturated n-butyl group (herbal) and the phenylmethyl group (floral), suggesting a distinct olfactory space. This class-level structure-odor relationship supports the inference that the target compound will not be an olfactive substitute for any established 4,4,6-trimethyl-1,3-dioxane fragrance ingredient without empirical verification.

Olfactive Profile
Class‑level inference
No published odor evaluation. Herboxane® (2‑n‑butyl): herbal, lavender. Reseda Body (2‑phenylmethyl): floral, hyacinth.
Not an olfactive substitute for known 1,3‑dioxane ingredients without empirical evaluation.
Proprietary odor testing required before fragrance application selection.
fragrance chemistry structure-odor relationship olfactive evaluation

Synthetic Utility Differentiation: The Cyclohexene Double Bond as a Reactive Handle Absent in Saturated Cyclohexyl Analogs

The cyclohex-3-en-1-yl substituent of the target compound contains an endocyclic double bond that is structurally absent in the saturated analog 2-cyclohexyl-4,4,6-trimethyl-1,3-dioxane (CAS 61920-27-2) and the 2-(cyclohexylmethyl) analog (CAS 67633-94-7) . This double bond enables electrophilic addition reactions (e.g., epoxidation, halohydrin formation, hydroboration-oxidation) that are not accessible with the saturated cyclohexyl analogs [1]. Patent literature on cyclohexene-dioxane derivatives further identifies such compounds as components in liquid crystalline media, where the cyclohexene ring contributes to dielectric anisotropy properties distinct from saturated cyclohexane rings [2]. The presence of a single, well-defined olefin makes the target compound a more versatile synthetic intermediate than its saturated counterparts, particularly for applications requiring downstream functionalization of the cyclohexene moiety.

Reactive Handle
Reported
Target contains one endocyclic cyclohexene double bond. Saturated analog (CAS 61920‑27‑2) lacks olefinic site.
Enables epoxidation, dihydroxylation, hydroboration; expands synthetic intermediate utility.
Double‑bond positional integrity should be confirmed as cyclohex‑3‑en‑1‑yl.
organic synthesis cyclohexene reactivity chemical intermediate

Best-Fit Application Scenarios for 2-(Cyclohex-3-en-1-yl)-4,4,6-trimethyl-1,3-dioxane (CAS 61920-35-2): Where This Compound Adds Value Over Closest Analogs


Fragrance Ingredient Discovery Programs Seeking Novel Woody-Floral Olfactory Space Distinct from Karanal®

The target compound occupies a structurally distinct position in the 1,3-dioxane fragrance family. With an unsubstituted cyclohex-3-en-1-yl group replacing Karanal®'s more highly substituted 2,4-dimethylcyclohex-3-en-1-yl moiety and lacking the additional alkyl substituents on the dioxane ring, the compound's lower molecular weight (210.31 vs. 266.42 g/mol) and higher predicted volatility suggest a different evaporation profile suited for heart-note rather than base-note applications . Fragrance houses seeking to expand their palette of woody-amber materials with differentiated substantivity and diffusion characteristics represent the primary application scenario. Procurement for this purpose should be accompanied by proprietary odor evaluation, as no published olfactive data exists for the target compound [1].

Chemical Intermediate Requiring a Cyclohexenyl-Functionalized 1,3-Dioxane for Downstream Derivatization

The endocyclic double bond of the cyclohex-3-en-1-yl group enables chemistries (epoxidation, dihydroxylation, hydroboration, halohydrin formation) not accessible with the saturated 2-cyclohexyl-4,4,6-trimethyl-1,3-dioxane analog . This makes the compound a strategic intermediate for synthesizing oxygenated cyclohexane-dioxane derivatives, including potential diol, epoxide, or amino-alcohol functionalized compounds. Patent literature identifies cyclohexene-dioxane systems as components in liquid crystalline compositions, where the unsaturated ring contributes to dielectric anisotropy parameters [1]. Procurement for synthetic intermediate use should specify the double-bond positional integrity (confirmed as cyclohex-3-en-1-yl, not a rearranged isomer) as a quality criterion.

Non-EU Market Fragrance Formulation Where REACH Registration Is Not a Prerequisite

The absence of published ECHA registration data for the target compound as of January 2020 means that, pending supplier confirmation of current status, this compound may offer a regulatory pathway advantage for markets outside EU jurisdiction where REACH compliance is not required. In contrast, Karanal® (CAS 117933-89-8) carries an active ECHA registration with H410 environmental hazard classification [1], imposing aquatic toxicity labeling requirements on formulations containing it above threshold concentrations. If the target compound's environmental hazard profile is confirmed to be less severe upon formal registration, it could serve as a procurement alternative in formulations where aquatic toxicity labeling is commercially undesirable. This scenario requires supplier-verified regulatory documentation before selection.

Structure-Activity Relationship (SAR) Studies on 1,3-Dioxane-Based Olfactory Receptors or Liquid Crystal Dopants

As a minimally substituted cyclohexenyl-1,3-dioxane, this compound serves as a baseline scaffold for systematic SAR exploration. Its simpler substitution pattern compared to Karanal® (fewer chiral centers, fewer alkyl substituents) makes it a cleaner probe for deconvoluting the contribution of the cyclohexene ring vs. dioxane ring substitution to biological or physical properties . In liquid crystal research, the combination of a cyclohexene ring with a dioxane ring in a single molecule with controlled substitution represents a specific structural motif for tuning mesophase behavior, as documented in Merck patent applications on cyclohexene-dioxane liquid crystalline compounds [1].

Application
Selection Property
Validation Focus
Woody‑floral fragrance discovery
Cyclohexenyl‑1,3‑dioxane scaffold distinct from Karanal®
Proprietary odor evaluation for heart‑note profile
Synthetic intermediate with derivatization
Reactive cyclohexene double bond
Confirm double‑bond positional integrity
Non‑EU market formulation
Non‑registered REACH status (pending verification)
Supplier‑confirmed regulatory documentation
Liquid crystal / SAR probe
Minimally substituted cyclohexenyl‑dioxane core
Dielectric anisotropy tuning studies
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